Gly-Pro 4-methoxy-beta-naphthylamide
Description
Historical Context of Naphthylamide Substrates in Enzymology
The use of naphthylamine and its derivatives as components of enzyme substrates has a significant history in biochemical research. These aromatic amines serve as chromogenic or fluorogenic leaving groups, which, when cleaved from a substrate by an enzyme, produce a measurable signal. This principle became fundamental to the development of sensitive enzyme assays.
Initially, substrates yielding colored products, such as those based on p-nitroaniline, were common. However, the quest for greater sensitivity led to the development of fluorogenic substrates. Naphthylamine-based compounds were advantageous because the free naphthylamine or its derivatives are highly fluorescent, whereas in their conjugated, substrate form, the fluorescence is quenched. This property allows for the detection of very low levels of enzymatic activity. Over time, various amino acid and peptide derivatives of naphthylamine and its analogs, like 4-methoxy-beta-naphthylamine, were synthesized to create specific substrates for a wide range of proteases. echelon-inc.com For instance, the biodegradation pathway of 1-naphthylamine (B1663977) has been a subject of study, revealing enzymes that specifically act on such compounds. nih.govelifesciences.orgbiorxiv.org This foundational work on the interaction between enzymes and naphthylamine-related structures paved the way for the design of highly specific tools like Gly-Pro 4-methoxy-beta-naphthylamide for studying distinct enzyme families. nih.gov
This compound as a Pioneering Fluorogenic Substrate
This compound emerged as a key fluorogenic substrate for the study of dipeptidyl peptidase IV (DPP-IV). sigmaaldrich.comresearchgate.net DPP-IV is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue in the penultimate position. aatbio.com The development of a sensitive and specific assay for DPP-IV was crucial for understanding its function in various physiological processes, including glucose homeostasis. aatbio.com
The assay utilizing this compound is valued for its simplicity, speed, and high sensitivity. researchgate.net The enzymatic reaction releases 4-methoxy-2-naphthylamine (B556539), a molecule with strong fluorescence that can be directly measured. researchgate.netnih.gov This method offers a significant improvement in sensitivity compared to colorimetric assays that use substrates like Gly-Pro-p-nitroanilide. researchgate.net The enhanced sensitivity allows researchers to use smaller amounts of enzyme or biological samples, which is particularly advantageous when studying materials with low enzyme concentrations. promega.com.br This pioneering application established this compound as a standard tool in DPP-IV research and high-throughput screening for potential inhibitors of the enzyme. aatbio.comresearchgate.net
Table 1: Properties of this compound
| Property | Value | Source Index |
|---|---|---|
| CAS Number | 42761-76-2 | sigmaaldrich.com |
| Molecular Formula | C₁₈H₂₁N₃O₃ | sigmaaldrich.com |
| Molecular Weight | 327.38 g/mol | sigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Assay Purity | ≥98% (TLC) | sigmaaldrich.com |
| Storage Temperature | −20°C | sigmaaldrich.com |
Significance of Proline-Containing Peptidic Substrates in Protease Research
Proline is a unique amino acid due to its secondary amine integrated into a rigid pyrrolidine (B122466) ring. This structure imposes significant conformational constraints on the peptide backbone, making peptide bonds involving proline resistant to cleavage by many common proteases. researchgate.net Consequently, enzymes that can specifically cleave these bonds, known as post-proline cleaving enzymes (PPCEs), form a distinct and important class of peptidases. nih.govsemanticscholar.org
The study of PPCEs is crucial as they are involved in the regulation of many biological processes through the processing of bioactive peptides and hormones. nih.gov This enzyme family includes dipeptidyl peptidase IV (DPP-IV), prolyl oligopeptidase (POP), and fibroblast activation protein α (FAP). aatbio.comnih.gov To investigate the activity and specificity of these enzymes, researchers rely on synthetic substrates that mimic their natural targets.
Peptidic substrates containing proline, such as this compound, are therefore indispensable tools. sigmaaldrich.com They allow for the specific measurement of the activity of enzymes like DPP-IV, which preferentially cleaves after a proline residue. aatbio.com The selectivity of these enzymes is substantial, and the development of specific substrates enables detailed biochemical studies and the screening for selective inhibitors, which are critical for therapeutic research. nih.govnih.gov The use of such substrates has been fundamental in distinguishing the activity of closely related enzymes and elucidating their precise physiological roles. nih.gov
Table 2: Example Assay Conditions for DPP-IV using this compound
| Component | Concentration/Details | Source Index |
|---|---|---|
| Substrate | Glycyl-L-proline-4-methoxy-2-naphthylamide | nih.gov |
| Substrate Concentration | 20 mmol/L (in DMSO) | researchgate.netnih.gov |
| Buffer | Tris buffer | nih.gov |
| Buffer Concentration | 50 mmol/L | nih.gov |
| pH | 8.3 | nih.gov |
| Sample | 20 µL serum | nih.gov |
| Reaction Stop Solution | Citrate (B86180) (100 mmol/L, pH 4.0) | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoacetyl)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-16-10-13(9-12-5-2-3-6-14(12)16)20-18(23)15-7-4-8-21(15)17(22)11-19/h2-3,5-6,9-10,15H,4,7-8,11,19H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZPYDQEJZWJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409355 | |
| Record name | Gly-Pro 4-methoxy-beta-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42761-76-2 | |
| Record name | Gly-Pro 4-methoxy-beta-naphthylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gly-pro 4-methoxy-b-naphthylamidefree base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Enzymological Applications of Gly Pro 4 Methoxy Beta Naphthylamide
Kinetic Analysis of Enzyme-Substrate Interactions
Beyond simply measuring enzyme activity, Gly-Pro 4-methoxy-beta-naphthylamide is used to study the kinetics of enzyme-substrate interactions. This involves determining key parameters that define the efficiency and affinity of an enzyme for its substrate.
The interaction between an enzyme and a substrate like this compound is often described by the Michaelis-Menten model. This model allows for the determination of two crucial kinetic parameters:
K_m (Michaelis Constant): This represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity.
k_cat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It represents the catalytic efficiency of the enzyme.
These parameters are determined by measuring the initial reaction velocity at various concentrations of the substrate. The resulting data can be plotted and fitted to the Michaelis-Menten equation. The ratio k_cat/K_m is known as the specificity constant or catalytic efficiency, and it provides a measure of how efficiently an enzyme converts a particular substrate into a product. This ratio is invaluable for comparing the preference of an enzyme for different substrates. nih.gov
For instance, kinetic studies on human dipeptidyl peptidase II have determined these parameters for various substrates, allowing for a detailed comparison of substrate selectivity. nih.gov
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·M⁻¹) | pH | Reference |
| Human Dipeptidyl Peptidase II | Lys-Ala-4Me2NA | 150 ± 10 | 10.0 ± 0.3 | 6.7 x 10⁴ | 5.5 | nih.gov |
| Human Dipeptidyl Peptidase II | Ala-Pro-4Me2NA | 400 ± 50 | 1.8 ± 0.1 | 0.5 x 10⁴ | 5.5 | nih.gov |
| Human Dipeptidyl Peptidase II | Lys-Pro-pNA | 40 ± 2 | 164 ± 3 | 4.1 x 10⁶ | 5.5 | nih.gov |
| Human Dipeptidyl Peptidase II | Ala-Pro-pNA | 70 ± 2 | 182 ± 1 | 2.6 x 10⁶ | 5.5 | nih.gov |
This interactive table presents kinetic data for human dipeptidyl peptidase II with various naphthylamide (4Me2NA) and p-nitroanilide (pNA) substrates, illustrating how kinetic parameters are used to assess enzyme-substrate interactions. Data sourced from a study on human DPPII. nih.gov
Influence of pH on Enzyme Activity and Substrate Hydrolysis
The rate of hydrolysis of this compound by dipeptidyl peptidase IV is significantly influenced by the pH of the reaction environment. The enzyme exhibits its highest activity within a slightly alkaline pH range. merckmillipore.comsigmaaldrich.com Research indicates that the optimal pH for DPP-IV activity lies between 7.4 and 8.7. sigmaaldrich.com
The enzymatic activity diminishes as the pH deviates from this optimal range. For instance, at a pH of 7.0, DPP-IV retains approximately 45% of its maximal activity. sigmaaldrich.com Conversely, at a more alkaline pH of 9.6, the enzyme still demonstrates about 90% of its peak activity. sigmaaldrich.com However, under acidic conditions, the enzyme's catalytic function is drastically reduced, with virtually no activity observed below pH 5.0. merckmillipore.comsigmaaldrich.com This pH-dependent activity profile is crucial for designing and standardizing assays for DPP-IV, with most protocols recommending a buffer system that maintains the pH within the optimal range to ensure maximal and reproducible reaction rates. merckmillipore.com A fluorometric assay for determining DPP-IV activity in serum, for example, utilizes a Tris buffer at pH 8.3. researchgate.net
Table 1: Relative Activity of Dipeptidyl Peptidase IV at Various pH Values
| pH | Relative Activity (%) |
| < 5.0 | ~ 0 |
| 7.0 | 45 |
| 7.4 - 8.7 | 100 |
| 9.6 | 90 |
This table provides an overview of the relative activity of DPP-IV at different pH levels, based on available research data.
Temperature Effects on Reaction Rates
Temperature is another critical parameter affecting the rate of enzymatic hydrolysis of this compound. As with most enzymatic reactions, the rate of hydrolysis by DPP-IV generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity.
Standard assays for measuring DPP-IV activity using this substrate are typically conducted at a physiological temperature of 37°C. merckmillipore.comsigmaaldrich.com This temperature provides a balance between achieving a high reaction rate and maintaining the stability of the enzyme throughout the assay period. While specific data points for a full temperature profile are not extensively detailed in the available literature, it is known that DPP-IV is unstable at temperatures above 40°C. This suggests a relatively narrow optimal temperature range and highlights the importance of precise temperature control in kinetic studies.
Inhibition Studies and Inhibitor Characterization
This compound serves as a valuable tool in the screening and characterization of DPP-IV inhibitors, which are a significant class of therapeutic agents for type 2 diabetes. The substrate allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).
A variety of compounds have been evaluated for their inhibitory effect on DPP-IV using this substrate or its close analogs. For instance, in a study investigating phenolic acids, chlorogenic acid was found to uncompetitively inhibit DPP-IV with an IC50 value of 0.3 mg/mL when using Gly-Pro-4-methoxy-β-naphthylamide as the substrate. nih.gov Another study identified Calebin A as a dose-dependent inhibitor of DPP-IV, with an IC50 of 6.09 ± 0.41 μM.
Peptides derived from various natural sources have also been identified as DPP-IV inhibitors. For example, peptides derived from chicken blood hydrolysates, such as GPF, IGL, and GGGW, exhibited IC50 values of 0.94, 2.22, and 2.73 mM, respectively. csic.es Furthermore, a study on collagen-derived peptides demonstrated competitive inhibition of DPP-IV, with the inhibition constants (Ki values) being influenced by the peptide length. nih.gov The development of potent and selective inhibitors is a major focus of research, and the use of this compound is central to these efforts.
Table 2: Inhibitory Constants of Various Compounds on Dipeptidyl Peptidase IV
| Inhibitor | Substrate Used | Inhibition Type | IC50 | Ki |
| Chlorogenic Acid | This compound | Uncompetitive | 0.3 mg/mL | - |
| Calebin A | Not specified | Dose-dependent | 6.09 ± 0.41 μM | - |
| GPF (from chicken blood) | Not specified | - | 0.94 mM | - |
| IGL (from chicken blood) | Not specified | - | 2.22 mM | - |
| GGGW (from chicken blood) | Not specified | - | 2.73 mM | - |
| Collagen-derived peptides | Not specified | Competitive | - | Varies with peptide length |
This table summarizes the inhibitory characteristics of several compounds against DPP-IV. Note that the substrate and specific experimental conditions can influence the determined values.
Specificity and Selectivity with Dipeptidyl Peptidases Dpps
Dipeptidyl Peptidase IV (DPP-IV / CD26)
Dipeptidyl peptidase-IV (DPP-IV), also known as the T-cell antigen CD26, is a transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase. bmrservice.com It is widely expressed on the surface of various cell types and is also found in a soluble, circulating form in plasma. oup.comfrontiersin.org DPP-IV specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides, thereby playing a crucial role in a multitude of physiological processes. bmrservice.com
Gly-Pro 4-methoxy-β-naphthylamide serves as a well-established substrate for quantifying the enzymatic activity of DPP-IV. sigmaaldrich.com The assay relies on a fluorometric method where the cleavage of the substrate by DPP-IV releases the fluorescent molecule 4-methoxy-2-naphthylamine (B556539). researchgate.net The rate of increase in fluorescence intensity is measured over time to determine the enzyme's kinetic activity. This method is noted for its sensitivity, often proving more sensitive than colorimetric assays that use substrates like Gly-Pro-p-nitroanilide. researchgate.net A typical fluorometric assay involves incubating the substrate with the biological sample (e.g., serum or cell lysate) in a buffered solution at a specific pH and temperature, followed by the measurement of the released fluorophore. researchgate.net
| Parameter | Condition | Reference(s) |
| Substrate | Glycyl-L-proline-4-methoxy-2-naphthylamide | researchgate.net |
| Buffer | 50 mmol/L Tris HCl | researchgate.net |
| pH | 8.3 | researchgate.net |
| Temperature | 37 °C | researchgate.net |
| Detection | Fluorometric measurement of released 4-methoxy-2-naphthylamine | researchgate.net |
| A summary of typical conditions for a DPP-IV activity assay using Gly-Pro 4-methoxy-β-naphthylamide. |
A critical consideration when using Gly-Pro 4-methoxy-β-naphthylamide is that other members of the DPP family can also cleave Gly-Pro sequences. researchgate.net Therefore, when measuring DPP activity in complex biological samples like human plasma or cell lysates, it is essential to validate that the observed activity is predominantly from DPP-IV. Researchers achieve this by using highly selective DPP-IV inhibitors. For instance, the addition of a potent and selective DPP-IV inhibitor, such as sitagliptin (B1680988), to the assay should significantly reduce the enzymatic activity. researchgate.net If the majority of the Gly-Pro cleaving activity is inhibited, it provides strong evidence that DPP-IV is the primary enzyme responsible for substrate cleavage in that sample. researchgate.net Studies have reported that over 95% of the circulating Gly-Pro cleaving activity in plasma is attributable to DPP-IV. promega.com.br
Measuring DPP-IV activity is biologically significant due to the enzyme's integral role in the immune system. nih.gov As the surface antigen CD26 on lymphocytes, DPP-IV is a multifunctional protein involved in T-cell activation and proliferation. oup.comresearchgate.net Its expression is significantly upregulated on T-cells following activation signals. oup.com DPP-IV exerts its function through both its enzymatic activity and its interactions with other proteins.
Key immunological roles of DPP-IV include:
T-Cell Co-stimulation: DPP-IV can act as a co-stimulatory molecule, promoting T-cell activation and proliferation. This can occur through its direct interaction with other surface molecules like caveolin-1 (B1176169) on antigen-presenting cells, which triggers downstream signaling pathways. frontiersin.org
Chemokine Regulation: By cleaving N-terminal dipeptides, DPP-IV can inactivate or alter the function of various chemokines, such as Stromal Cell-Derived Factor-1 (SDF-1), thereby modulating lymphocyte migration and trafficking. frontiersin.org
Cytokine Production: Inhibition of DPP-IV has been shown to decrease the production of pro-inflammatory cytokines like IL-2 and IFN-γ while inducing the immunosuppressive cytokine TGF-β, suggesting a critical role in balancing immune responses. frontiersin.org
Interaction with Adenosine Deaminase (ADA): DPP-IV binds to ADA on the T-cell surface, a key interaction that enhances T-cell activation. oup.com
Given these diverse functions, the measurement of DPP-IV activity using substrates like Gly-Pro 4-methoxy-β-naphthylamide is a vital method for studying immune regulation, T-cell biology, and various inflammatory and autoimmune disorders. frontiersin.orgresearchgate.net
Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9)
DPP8 and DPP9 are members of the same serine protease family as DPP-IV and share structural homology and the ability to cleave prolyl bonds. nih.gov However, unlike the membrane-bound DPP-IV, DPP8 and DPP9 are primarily located in the cytoplasm. nih.gov These enzymes are involved in distinct cellular processes, including cell proliferation, immune regulation, and apoptosis. oup.comnih.gov
Gly-Pro based substrates, including Gly-Pro 4-methoxy-β-naphthylamide, are not exclusively cleaved by DPP-IV. Research has demonstrated that recombinant human DPP8 and DPP9 also exhibit significant activity against Gly-Pro sequences. researchgate.netpromega.com.br However, the efficiency and specificity of cleavage can differ among these enzymes. For instance, while Neuropeptide Y (NPY) is an excellent substrate for all three enzymes, Peptide YY (PYY) is cleaved approximately 500-fold more efficiently by DPP-IV than by DPP8 or DPP9. nih.gov This difference is attributed to variations in the amino acid residues within the enzyme's active site. nih.govpnas.org Such substrate-dependent differences in cleavage rates indicate that while the core Gly-Pro motif is recognized by all three peptidases, the surrounding amino acid sequence influences binding and turnover.
| Enzyme | Relative Activity on Gly-Pro Substrate | Notes on Natural Substrates | Reference(s) |
| DPP-IV | High | Most efficient at cleaving a wide range of substrates, including GLP-1 and PYY. | promega.com.brnih.gov |
| DPP8 | Significant | Cleaves some DPP-IV substrates like NPY and GLP-1, but with lower turnover. Cannot recognize Val-Ala. | nih.govnih.govnih.gov |
| DPP9 | Significant | Cleaves some DPP-IV substrates like NPY and GLP-1, but with lower turnover. Can recognize and cleave Val-Ala. | promega.com.brnih.govnih.gov |
| Relative activity based on studies using Gly-Pro-AMC and other Gly-Pro based substrates. | |||
| A comparison of the cleavage characteristics of DPP-IV, DPP8, and DPP9. |
Given the overlapping substrate specificity for Gly-Pro 4-methoxy-β-naphthylamide, distinguishing the activity of DPP-IV, DPP8, and DPP9 is crucial for accurate biological interpretation. Researchers employ several strategies to achieve this differentiation:
Selective Inhibitors: This is the most common and effective method.
DPP-IV Selective Inhibitors: Compounds like sitagliptin and vildagliptin (B1682220) are highly selective for DPP-IV and have minimal effect on DPP8 and DPP9 at therapeutic concentrations. They are used to confirm DPP-IV-specific activity in a sample. researchgate.net
DPP8/9 Selective Inhibitors: Specific inhibitors that target DPP8 and DPP9 but not DPP-IV have been developed. For example, the compound 1G244 was designed as a specific inhibitor of DPP8 and DPP9 and is used experimentally to probe their functions. nih.gov
Differential Substrate Specificity: While all three enzymes cleave Gly-Pro, some substrates are cleaved exclusively by certain enzymes. For example, the dipeptide Val-Ala has been identified as a cleavage site for DPP9 but not for DPP8, providing a tool to specifically investigate DPP9 activity. nih.govnih.gov
Cellular Localization: The distinct locations of these enzymes can be exploited. DPP-IV is primarily on the cell membrane or secreted, whereas DPP8 and DPP9 are cytosolic. oup.comnih.gov Analyzing different cellular fractions (e.g., membrane vs. cytosol) can help attribute Gly-Pro cleavage activity to the respective enzymes.
By combining the use of Gly-Pro 4-methoxy-β-naphthylamide with these strategic approaches, researchers can dissect the individual contributions of DPP-IV, DPP8, and DPP9 to cellular and physiological processes.
Dipeptidyl Peptidase II (DPP-II / QPP / DPP7)
Dipeptidyl Peptidase II (DPP-II, EC 3.4.14.2) is a serine exopeptidase that demonstrates optimal activity in an acidic environment. nih.gov It is also identified in scientific literature as Quiescent Cell Proline Dipeptidase (QPP) and Dipeptidyl Peptidase 7 (DPP7), with research confirming these names refer to the same enzyme. nih.gov DPP-II is localized within the vesicular system of cells and is distinguished by its preference for releasing N-terminal dipeptides from oligopeptides, particularly tripeptides, where proline or alanine (B10760859) occupies the penultimate (P1) position. researchgate.netnih.gov
The substrate specificity of DPP-II has been characterized through kinetic studies using various synthetic dipeptide derivatives. The enzyme shows a high affinity for substrates containing a proline residue at the P1 position. nih.gov Studies on human DPP-II have revealed distinct preferences for the amino acid at the P2 position (the N-terminal amino acid) and the nature of the reporter group (P1').
Research indicates that natural human DPP-II is highly efficient in hydrolyzing synthetic substrates that have proline at the P1 position and a lysine (B10760008) residue at the P2 position. nih.gov For instance, Lys-Pro-pNA was identified as one of the most sensitive chromogenic substrates for human DPP-II. nih.gov The enzyme also efficiently cleaves substrates with alanine at the P2 position, such as Ala-Pro-pNA. nih.gov
Interestingly, the choice of the leaving group (P1') significantly influences the kinetic parameters. Human DPP-II generally shows a preference for chromogenic p-nitroanilide (pNA) derived substrates over fluorogenic 4-methoxy-2-naphthylamide (4Me2NA) derived substrates like Gly-Pro 4-methoxy-beta-naphthylamide. nih.gov A notable characteristic observed with 4Me2NA substrates, including this compound, is the occurrence of substrate inhibition at higher concentrations. nih.gov Despite this, the fluorogenic leaving group itself, 4-methoxy-2-naphthylamine, does not act as an inhibitor of DPP-II activity. nih.gov
The following table presents kinetic data for the hydrolysis of various fluorogenic substrates by human DPP-II, illustrating its substrate preferences.
Table 1: Kinetic Parameters of Human DPP-II for Fluorogenic Substrates at pH 5.5
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |
|---|---|---|---|
| Gly-Pro-4Me2NA | 100 ± 20 | 12 ± 1 | 1.2 x 10⁵ |
| Ala-Pro-4Me2NA | 180 ± 30 | 33 ± 2 | 1.8 x 10⁵ |
| Lys-Pro-4Me2NA | 120 ± 20 | 25 ± 2 | 2.1 x 10⁵ |
| Lys-Ala-4Me2NA | 130 ± 20 | 10 ± 1 | 0.8 x 10⁵ |
Data sourced from a kinetic investigation of human dipeptidyl peptidase II. nih.gov Note: All 4Me2NA-derived substrates exhibited substrate inhibition.
The family of proline-cleaving peptidases includes several enzymes with overlapping yet distinct specificities. nih.govpreprints.orgsemanticscholar.org A prominent member is Dipeptidyl Peptidase IV (DPP-IV), which also cleaves Gly-Pro dipeptides but operates under different optimal conditions and with different kinetic efficiencies. nih.govresearchgate.net
DPP-II is characterized by its acidic pH optimum, with maximal activity for both kcat and kcat/Km observed around pH 5.0-5.5. nih.gov In contrast, DPP-IV typically functions optimally at a neutral or slightly alkaline pH, around 7.8-8.3. nih.govresearchgate.net
When comparing the catalytic efficiency (kcat/Km), human DPP-II shows different preferences than DPP-IV. For example, while Lys-Pro and Ala-Pro derivatives are excellent substrates for DPP-II, DPP-IV displays a different pattern of reactivity. nih.gov The compound Gly-Pro-pNA is a classic substrate used for measuring DPP-IV activity. nih.govnih.gov
The kinetic values for this compound hydrolysis by DPP-II (Km = 100 μM, kcat/Km = 1.2 x 10⁵ s⁻¹·M⁻¹) highlight it as a moderately efficient substrate for this enzyme under acidic conditions. nih.gov While direct kinetic comparisons using this compound across different peptidases under their respective optimal conditions are not always available in a single study, the differing pH optima and substrate preference profiles clearly distinguish the activity of DPP-II from other proline-cleaving enzymes like DPP-IV. nih.gov
The table below offers a comparison of the catalytic efficiency of human DPP-II and human DPP-IV towards various pNA-derived substrates, which underscores their distinct substrate selectivities.
Table 2: Comparison of Substrate Selectivity (kcat/Km) of Human DPP-II and DPP-IV
| Substrate | DPP-II (s⁻¹·M⁻¹) | DPP-IV (s⁻¹·M⁻¹) |
|---|---|---|
| Lys-Pro-pNA | 4.1 x 10⁶ | 0.2 x 10⁶ |
| Ala-Pro-pNA | 2.6 x 10⁶ | 0.1 x 10⁶ |
| Gly-Pro-pNA | 1.4 x 10⁶ | 1.5 x 10⁶ |
| Lys-Ala-pNA | 0.4 x 10⁶ | 0.003 x 10⁶ |
Data adapted from a comparative study of human DPP-II and DPP-IV. nih.gov
Interactions with Other Proteolytic Enzymes
Cathepsins (e.g., Cathepsin B, H, K, L)
Gly-Pro 4-methoxy-beta-naphthylamide and its derivatives are instrumental in the study of cathepsins, a group of proteases, primarily found in lysosomes, that are involved in protein degradation and turnover.
Hydrolysis by Specific Cathepsin Isoforms
While this compound itself is a recognized substrate for dipeptidyl peptidase IV (DPP-IV), peptidic derivatives of 4-methoxy-β-naphthylamine are widely used to assess the activity of various cathepsin isoforms. nih.govnih.govnih.govnii.ac.jpasm.org The specificity of the interaction is largely determined by the amino acid sequence preceding the Pro-4-methoxy-beta-naphthylamide core. For instance, different N-terminal amino acid sequences attached to this core structure can target the substrate for hydrolysis by specific cathepsins like B, H, K, and L. nih.govnih.govwikipedia.org Cathepsin K, known for its potent collagenolytic activity, shows a preference for proline at the P2 position of its substrates, a feature inherent in the Gly-Pro sequence of this compound. nih.govnih.gov The hydrolysis of these substrates by cathepsins releases the 4-methoxy-β-naphthylamine moiety, which can then be detected, often through a secondary reaction that produces a fluorescent or colored product. nih.govwikipedia.org
Methodologies for Selective Cathepsin Activity Determination
A significant challenge in studying cathepsins is the overlapping substrate specificity among the different isoforms. To achieve selective determination of the activity of a particular cathepsin, researchers often employ a combination of partially selective substrates and specific inhibitors. nih.govnih.govwikipedia.org
A common methodology involves incubating cells or cell lysates with a peptidic derivative of 4-methoxy-β-naphthylamine that is known to be cleaved by several cathepsins. nih.govnih.gov Parallel experiments are then conducted in the presence of inhibitors that are selective for specific cathepsin isoforms. For example, to measure the activity of cathepsin H, other non-lysosomal aminopeptidases that might cleave the substrate can be inhibited using bestatin. nih.govnih.gov The activity of the target cathepsin is then calculated as the difference between the total activity (in the absence of the inhibitor) and the residual activity (in the presence of the inhibitor). nih.govnih.govwikipedia.org
Another key component of these assays is the use of a coupling agent, such as 5-nitrosalicylaldehyde, which traps the released 4-methoxy-β-naphthylamine within the cell. nih.govwikipedia.org This reaction forms a fluorescent crystalline product, allowing for continuous monitoring or end-point measurement of enzyme activity using a microplate reader. This technique has been validated in various cell types, including those from knockout mice lacking specific cathepsins, confirming the method's selectivity. nih.govnih.govwikipedia.org
| Parameter | Description | Reference |
| Substrate Type | Peptidic derivatives of 4-methoxy-β-naphthylamine | nih.govnih.gov |
| Detection Principle | Release of 4-methoxy-β-naphthylamine | nih.govwikipedia.org |
| Enhancement | Coupling with 5-nitrosalicylaldehyde to form a fluorescent product | nih.govwikipedia.org |
| Selectivity Strategy | Use of partially selective substrates in combination with specific inhibitors | nih.govnih.govwikipedia.org |
| Measurement | Continuous or end-point fluorometric analysis | nih.govnih.gov |
Bacterial and Microbial Proteases
This compound is also a substrate for certain bacterial and microbial proteases, particularly those with dipeptidyl peptidase activity.
Cleavage by Proteases from Streptococcus gordonii
Streptococcus gordonii, a commensal bacterium of the human oral cavity and an opportunistic pathogen, produces a variety of extracellular enzymes. nih.govmdpi.com Among these is a novel extracellular x-prolyl dipeptidyl-peptidase (Sg-xPDPP). nih.gov This enzyme has been shown to hydrolyze substrates with a proline residue at the P1 position, and its activity can be measured using the chromogenic substrate H-Gly-Pro-p-nitroanilide (pNA), which is structurally and functionally similar to this compound. nih.gov
The Sg-xPDPP from S. gordonii strain FSS2 is a serine class dipeptidyl-aminopeptidase. nih.gov Studies on its substrate specificity revealed that it readily cleaves peptides with a proline in the P1 position. nih.gov The presence of a proline residue in the P1' position, however, was found to be a major impediment to cleavage. nih.gov The optimal pH for the hydrolysis of Gly-Pro-pNA by this enzyme is 8.0. nih.gov
| Enzyme | Source | Optimal pH | Substrate Hydrolyzed | Reference |
| x-prolyl dipeptidyl-peptidase (Sg-xPDPP) | Streptococcus gordonii FSS2 | 8.0 | H-Gly-Pro-pNa | nih.gov |
Characterization of Microbial Enzyme Specificity
The characterization of microbial enzyme specificity often relies on the use of synthetic substrates like this compound. The cleavage of the Gly-Pro sequence is characteristic of a class of enzymes known as dipeptidyl peptidases (DPPs), which are found in a wide range of microorganisms. pnas.org These enzymes, such as DPP-IV, selectively cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides.
The use of a library of synthetic substrates with varying dipeptide sequences linked to a reporter group like 4-methoxy-beta-naphthylamine allows for the detailed profiling of an enzyme's substrate preference. This approach is crucial for understanding the biological role of the enzyme and for its potential application in biotechnology. For example, bacterial collagenases, which are key virulence factors for some pathogenic bacteria, are highly efficient at degrading collagen, a protein rich in Gly-Pro-X sequences. nih.gov While their primary mechanism involves unwinding the collagen triple helix, the peptidase domains of these enzymes show a strong preference for glycine (B1666218) and proline at specific positions within the substrate. nih.gov
The characterization of such enzymes involves determining kinetic parameters (Km and kcat), optimal pH and temperature, and the effects of various inhibitors. nih.gov This information provides a comprehensive understanding of the enzyme's function and specificity.
| Enzyme Family | General Substrate Motif | Relevance | Reference |
| Dipeptidyl Peptidases (e.g., DPP-IV) | X-Proline/X-Alanine at N-terminus | Nutrient acquisition, virulence | pnas.org |
| Clostridial Collagenases | Gly-Pro-X | Host tissue degradation, pathogenesis | nih.gov |
Research Methodologies and Experimental Design
In Vitro Assay Systems
In vitro assays using Gly-Pro 4-methoxy-beta-naphthylamide allow for the direct measurement of enzyme kinetics and the screening of potential inhibitors in a controlled environment, free from cellular complexities.
The accuracy of any in vitro enzyme assay fundamentally relies on the purity of the enzyme preparation. For assays involving substrates like this compound, which is primarily used for dipeptidyl peptidases, the target enzyme must be isolated from its native source or produced recombinantly.
A typical purification protocol for a dipeptidyl peptidase from a biological source, such as an organ or tissue, involves several key steps. nih.govnih.gov The process often begins with homogenization of the tissue followed by acid extraction and centrifugation to separate the soluble enzyme fraction from cellular debris. nih.gov Subsequent purification steps may include precipitation using salts like sodium chloride (NaCl) to concentrate the protein of interest. nih.gov To remove salts and smaller molecules, the resulting precipitate undergoes dialysis against a suitable buffer. nih.govnih.gov The final step often involves lyophilization (freeze-drying) to obtain a stable, powdered form of the purified enzyme, which can be stored, often at -20°C, until needed for the assay. sigmaaldrich.comnih.gov The purity of the enzyme is typically assessed using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to confirm its molecular weight and ensure no significant contaminants are present.
The catalytic activity of enzymes is highly dependent on the physicochemical conditions of the assay. Optimizing factors such as pH, temperature, and ionic strength is critical for reliable measurements with this compound.
For DPP-IV, the enzyme most commonly assayed with this substrate, activity is highest within a pH range of 7.4 to 8.7. researchgate.netsigmaaldrich.com A common choice for maintaining this optimal pH is a Tris-HCl buffer, typically at a concentration of 50 mmol/L and a pH of 8.0 or 8.3. researchgate.netsigmaaldrich.comnih.gov Below pH 5.0, the enzyme shows virtually no activity. sigmaaldrich.com The reaction is generally conducted at a physiological temperature of 37°C. sigmaaldrich.com The substrate itself, this compound, is often first dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous buffer system. researchgate.net To terminate the enzymatic reaction at a specific time point, a stop solution, such as a citrate (B86180) buffer with an acidic pH of 4.0, is added. researchgate.netnih.gov
The following table summarizes typical optimized conditions for DPP-IV assays.
| Parameter | Optimized Condition | Source(s) |
| Enzyme | Dipeptidyl Peptidase IV (DPP-IV) | researchgate.netsigmaaldrich.com |
| Substrate | This compound | researchgate.netsigmaaldrich.com |
| Buffer System | 50-100 mM Tris-HCl | researchgate.netsigmaaldrich.com |
| pH | 7.4 - 8.7 (Optimal range) | sigmaaldrich.com |
| Temperature | 37 °C | sigmaaldrich.com |
| Stop Solution | 100 mmol/L Citrate Buffer (pH 4.0) | researchgate.netnih.gov |
This interactive table outlines standard parameters for in vitro assays. Users can sort and filter based on the provided data.
The utility of this compound lies in its fluorogenic nature. The intact substrate is non-fluorescent, but upon enzymatic cleavage by DPP-IV, it releases the highly fluorescent molecule 4-methoxy-2-naphthylamine (B556539). researchgate.netnih.gov The rate of formation of this product is directly proportional to the enzyme's activity.
Detection and quantification are achieved using a fluorometer or a fluorescence microplate reader. researchgate.net The released 4-methoxy-2-naphthylamine is measured by exciting it with light at a specific wavelength and detecting the emitted light at a longer wavelength. echelon-inc.com While slight variations may exist depending on the instrument and specific assay conditions, the typical wavelengths are in the ultraviolet and visible regions of the spectrum.
The table below details the spectroscopic properties for the detection of the cleavage product.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Source(s) |
| 4-methoxy-beta-naphthylamine | 335 - 350 | 410 | echelon-inc.com |
This interactive table provides the key spectral data required for the fluorometric detection of the enzyme activity product.
Cell-Based Enzymatic Activity Assays
Moving from a purified, controlled system to a live-cell environment introduces significant complexity but provides invaluable insights into enzyme function within a native biological context.
Fluorogenic substrates like this compound can be adapted for use in cell-based assays to monitor the activity of peptidases on the surface of or within intact, living cells. nih.govnih.gov These assays are instrumental in studying enzyme function in various cellular states, such as in cancer or senescent cells. nih.gov
The methodology involves incubating cultured cells with the substrate. For cell-surface enzymes like DPP-IV, the substrate in the culture medium can be directly accessed and hydrolyzed. researchgate.net The resulting increase in fluorescence in the medium or associated with the cell surface can be monitored over time using fluorescence microscopy or a plate reader. nih.govnih.gov Such methods have been successfully applied to determine DPP-IV activity in cell homogenates, cell supernatants, and on DPP-IV rich cell lines like U-937. researchgate.netresearchgate.net The design of these probes is critical; for instance, some probes are modified to enhance water solubility or cellular uptake to ensure they can effectively report on enzymatic activity in a complex cell culture environment. nih.gov
The cellular environment presents numerous variables that can influence substrate hydrolysis and the interpretation of results. The complex milieu of a cell, with its myriad of proteins, lipids, and fluctuating pH microenvironments, can affect enzyme conformation and activity. nih.gov
One critical factor is substrate stability. In physiological conditions, some dipeptide-fluorophore conjugates can undergo spontaneous, non-enzymatic hydrolysis, leading to a high background signal. nih.gov The design of the substrate, for example, by using a more stable tetrapeptide structure, can mitigate this issue. nih.gov Furthermore, the hydrophobicity of a substrate can affect its affinity for the target enzyme, particularly for ectoenzymes like DPP-IV that are embedded in the lipid-rich cell membrane. researchgate.net The specific state of the cell also plays a role; for instance, DPP-IV activity has been identified as a biomarker for cellular senescence, indicating that the enzymatic landscape changes as cells age or undergo stress. nih.gov Therefore, assessing enzyme activity directly within the complex cellular context is crucial for understanding its functional roles. nih.gov
Histochemical Localization Techniques
Histochemical methods are pivotal for elucidating the spatial distribution of enzyme activity within tissues, providing critical context to biochemical data. For the enzyme dipeptidyl peptidase IV (DPP-IV), the synthetic substrate this compound has been instrumental in its localization in various tissue sections. This substrate is specifically cleaved by DPP-IV, releasing 4-methoxy-2-naphthylamine, which can then be visualized.
Visualization of Enzyme Activity in Tissue Sections
The most established method for visualizing DPP-IV activity in tissue sections using this compound is the simultaneous azo-coupling method. nih.govnih.gov This technique is performed on fresh frozen, unfixed cryostat sections or freeze-dried tissues to preserve maximum enzyme activity. nih.gov
The fundamental principle of this method involves the enzymatic cleavage of this compound by DPP-IV at the site of its localization. The liberated product, 4-methoxy-2-naphthylamine, is then immediately coupled with a diazonium salt present in the incubation medium. This reaction forms a highly colored, insoluble azo dye, which precipitates at the location of the enzyme activity, thus providing a visible marker. nih.gov The choice of diazonium salt is critical for the precision of the localization, with Fast Blue B and hexazotized new fuchsine being commonly employed. nih.gov The reaction is typically carried out at a pH of approximately 7.2-7.5, which is optimal for DPP-IV activity. nih.gov
Studies have investigated the mechanism of the azo-coupling reaction, suggesting that under typical histochemical conditions, the diazonium salt reacts with the free amino group of the liberated 4-methoxy-2-naphthylamine to form an N-azo dye, likely a triazene. nih.gov This ensures a rapid and stable product, minimizing diffusion artifacts and allowing for precise cellular and subcellular localization of the enzyme. The intensity of the resulting color is proportional to the level of DPP-IV activity.
For optimal results, unfixed sections are preferred for demonstrating the total activity of DPP-IV. However, for more precise localization within cellular structures such as lysosomes or the Golgi apparatus, freeze-dried, celloidin-mounted cryostat sections can be utilized. nih.gov Aldehyde-fixed tissue blocks are generally less suitable as fixation can inhibit enzyme activity, though they can be used to study lysosomal hydrolysis at a lower pH range (5-7) with specific coupling agents like hexazotized p-rosaniline or new fuchsine. nih.gov
Table 1: Summary of the Azo-Coupling Method for DPP-IV Localization
| Step | Description | Key Reagents | Optimal Conditions |
| Tissue Preparation | Fresh frozen, unfixed cryostat sections or freeze-dried sections. | - | Preserves enzyme activity. |
| Incubation | Sections are incubated in a medium containing the substrate and a coupling agent. | This compound (1.7-3.4 mM), Diazonium salt (e.g., Fast Blue B at 1 mg/ml or hexazotized new fuchsine). | pH 7.2-7.5, 37°C. nih.gov |
| Enzymatic Reaction | DPP-IV cleaves the substrate, releasing 4-methoxy-2-naphthylamine. | DPP-IV (endogenous enzyme). | - |
| Coupling Reaction | The liberated naphthylamine derivative couples with the diazonium salt. | 4-methoxy-2-naphthylamine, Diazonium salt. | Immediate reaction to prevent diffusion. |
| Visualization | An insoluble, colored azo dye precipitates at the site of enzyme activity. | Azo dye. | Visible under a light microscope. |
Fluorescent Histochemistry Approaches
While the primary product of the enzymatic reaction, 4-methoxy-2-naphthylamine, is itself a fluorescent molecule, its direct use for fluorescent histochemical localization in tissue sections is not the standard method. One report mentioned its use in a fluorescent method for detecting DPP-IV, but noted this was more applicable to cultured cells rather than tissue sections due to potential diffusion issues of the fluorophore in a complex tissue matrix.
The more common approach for fluorescence-based detection of DPP-IV in tissues involves substrates specifically designed for fluorogenic assays, where the cleavage product is a highly fluorescent and insoluble molecule. For instance, substrates like Gly-L-Pro-2-anthraquinonylhydrazide have been synthesized for this purpose. nih.gov Upon enzymatic cleavage, this substrate releases 2-anthraquinonyl hydrazine, which then reacts with an aldehyde to form an insoluble, fluorescent hydrazone, marking the site of enzyme activity with intense fluorescence. nih.gov
Therefore, while this compound is central to chromogenic histochemistry of DPP-IV, dedicated fluorogenic substrates are typically employed for direct fluorescent visualization in tissue sections to ensure high sensitivity and precise localization without significant background fluorescence. nih.gov
Application in Lymphoid Tissue and Specific Organ Systems
The histochemical localization of DPP-IV activity using this compound has been extensively applied across various species and organ systems, revealing a widespread but specific distribution of the enzyme. nih.gov
Lymphoid System: In the lymphoid system, DPP-IV activity is a hallmark of a specific subset of T lymphocytes. nih.gov Histochemical studies on human tonsils and lymph nodes have demonstrated that DPP-IV activity is largely confined to T-dependent areas. nih.gov Scattered positive lymphocytes are observed in the paracortical zones, while the germinal centers, which are B-dependent areas, are typically negative. nih.gov Macrophages in both regions can also show strong positivity for the enzyme. nih.gov In the thymus, DPP-IV activity has been shown to be upregulated as thymocytes mature. nih.gov Studies in mice, rats, and guinea pigs have also shown acid phosphatase activity in the reticulo-epithelial cells and macrophages of the thymus, and in the spleen, the capsule, trabeculae, and vascular network of the red pulp were positive for Periodic acid-Schiff (PAS) stain, while reticular cells and macrophages showed acid phosphatase reaction. researchgate.net In mesenteric lymph nodes, macrophages were consistently positive for both PAS and acid phosphatase. researchgate.net
Other Organ Systems: The application of this histochemical method has revealed significant DPP-IV activity in a variety of other tissues, highlighting its diverse physiological roles. nih.gov
Kidney: High levels of DPP-IV activity are detected in the brush border of the proximal renal tubules. nih.gov
Intestine: Strong enzymatic activity is localized to the microvillous zone of intestinal crypts and villi. nih.gov
Liver: DPP-IV activity is found on the hepatocyte membrane and is particularly concentrated in the biliary tree. nih.govnih.gov
Glands: The epithelial cells of intercalated and striated ducts in salivary glands exhibit DPP-IV activity. nih.gov
Reproductive System: The enzyme is present in the uterus and Fallopian tubes. nih.gov
Nervous System: Activity has been observed in the perineurium. nih.gov
Vasculature: Capillary endothelium in many organs is a prominent site of DPP-IV activity. nih.gov
This widespread distribution, as visualized by histochemical techniques using this compound, underscores the diverse functions of DPP-IV in processes such as nutrient absorption, immune regulation, and peptide hormone metabolism.
Table 2: Histochemical Localization of DPP-IV Activity using this compound in Various Tissues
| Organ System | Tissue/Cell Type | Localization of Activity | Species Studied |
| Lymphoid | Lymph Node (T-dependent area) | Scattered lymphocytes, Macrophages | Human nih.gov |
| Tonsil (Paracortical zone) | Scattered lymphocytes, Macrophages | Human nih.gov | |
| Thymus | Maturing thymocytes | Human nih.gov | |
| Spleen | Reticular cells, Macrophages | Rat, Mouse, Guinea Pig researchgate.net | |
| Renal | Kidney | Brush border of proximal tubules | Rat, Human nih.gov |
| Gastrointestinal | Small Intestine | Microvillous zone of crypts and villi | Rat, Human nih.gov |
| Liver | Hepatocyte membrane, Bile canaliculi | Rat nih.govnih.gov | |
| Exocrine Glands | Salivary Gland | Epithelial cells of intercalated and striated ducts | Rat nih.gov |
| Reproductive | Uterus, Fallopian Tube | Epithelial cells | Rat, Human nih.gov |
| Vascular | Various Organs | Capillary endothelium | Rat, Human nih.gov |
Synthesis and Structural Considerations for Research Probes
Synthetic Pathways for Gly-Pro 4-Methoxy-beta-Naphthylamide
The synthesis of this compound (H-Gly-Pro-4MβNA) follows the principles of standard peptide chemistry. The process involves the sequential coupling of amino acids and the final conjugation to the fluorogenic reporter molecule, 4-methoxy-beta-naphthylamine. While specific proprietary methods may vary, a general synthetic strategy can be outlined.
The process typically begins with the C-terminal amino acid, proline, which is protected at its amino group (e.g., with a Boc or Fmoc protecting group). This protected proline is then activated at its carboxyl group and coupled to 4-methoxy-beta-naphthylamine. Following this, the amino-protecting group is removed. The subsequent step involves the coupling of a similarly protected glycine (B1666218) residue to the free amino group of the Pro-4-methoxy-beta-naphthylamide intermediate. The final deprotection of the N-terminal glycine yields the desired product.
Key Steps in a Representative Synthesis:
Protection: The amino groups of glycine and proline are protected to prevent unwanted side reactions during coupling.
Activation & Coupling I: The carboxyl group of the protected proline is activated using a coupling agent (e.g., DCC/HOBt) and reacted with 4-methoxy-beta-naphthylamine to form the amide bond.
Deprotection I: The protecting group on the proline is removed to expose the free amino group.
Activation & Coupling II: The carboxyl group of protected glycine is activated and coupled to the deprotected Pro-4-methoxy-beta-naphthylamide.
Final Deprotection: The N-terminal protecting group on glycine is removed to yield this compound.
Purification: The final product is purified, often using chromatographic techniques, to ensure high purity for use in sensitive enzyme assays. The purity is typically confirmed by methods like Thin Layer Chromatography (TLC).
Structural Features Influencing Enzyme Specificity
The specificity of this compound as a substrate is dictated by its distinct structural components, which are recognized by the target enzyme, Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that cleaves Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptides. nih.gov
The enzymatic action on this substrate involves the hydrolysis of the amide bond between the proline residue and the 4-methoxy-beta-naphthylamide moiety. bachem.com This cleavage releases the fluorophore, 4-methoxy-β-naphthylamine, which allows for the quantification of enzyme activity. bachem.comresearchgate.net
The key structural features governing this specificity include:
The P1 Residue: The proline residue at the P1 position (the amino acid whose carboxyl group contributes to the cleaved bond) is the primary determinant for DPP-IV recognition. DPP-IV's active site is uniquely shaped to accommodate the rigid, cyclic structure of proline. nih.govnih.gov
The P2 Residue: The glycine residue at the P2 position is also important. While DPP-IV can accommodate various amino acids at this position, smaller, uncharged residues like glycine are readily accepted.
The Dipeptide Sequence: The Gly-Pro sequence specifically targets the substrate to a class of enzymes known as post-proline cleaving enzymes (PPCEs), with a high degree of specificity for DPP-IV. nih.gov For comparison, a different dipeptide sequence, such as Arginyl-Arginine, directs the naphthylamide substrate to a different enzyme, Dipeptidylpeptidase-III. nih.gov Recent studies have shown that some PPCEs can also cleave after reduced cysteine residues, but proline remains a key specificity determinant. biorxiv.orgacs.org
Table 1: Structural Features and Their Role in Enzyme Specificity
| Structural Feature | Role in Enzyme Interaction | Consequence for Specificity |
| Proline Residue (P1) | Fits into the S1 subsite of the DPP-IV active site. nih.gov | Primary determinant for DPP-IV and other post-proline cleaving enzyme specificity. nih.gov |
| Glycine Residue (P2) | Occupies the S2 subsite of the enzyme. | Contributes to the binding affinity; its small size is well-tolerated by DPP-IV. |
| Peptide Bond (Gly-Pro) | Not cleaved; positions the terminal dipeptide correctly. | Ensures the substrate is presented as an N-terminal dipeptide. |
| Amide Bond (Pro-Naphthylamide) | The scissile bond that is hydrolyzed by the enzyme's catalytic serine residue. bachem.com | Cleavage releases the fluorophore, forming the basis of the assay. |
| 4-Methoxy-β-Naphthylamide | The reporter group that is initially non-fluorescent when part of the substrate. | Acts as the leaving group; its properties do not directly influence enzyme recognition but are critical for detection. |
Derivatization for Enhanced Research Utility
To expand the applications of this research probe beyond simple activity assays, this compound can be conceptually derivatized. Modifications can be aimed at improving its optical properties or converting it into a tool for permanently labeling active enzymes.
The native fluorophore, 4-methoxy-β-naphthylamine, is effective but represents an older generation of fluorescent reporters. It is excited at 335-350 nm and emits at 410-440 nm. bachem.com Modern research often requires probes with enhanced brightness, greater photostability, and larger Stokes shifts (the separation between excitation and emission maxima) to minimize background interference. google.com
Derivatization would involve replacing the 4-methoxy-beta-naphthylamide group with a more advanced fluorophore while retaining the Gly-Pro dipeptide for enzyme specificity.
Potential Replacement Fluorophores:
7-amido-4-methylcoumarin (AMC): A widely used fluorophore in protease assays. medchemexpress.compeptide.co.jp It offers strong fluorescence that is independent of pH in the physiological range and has favorable spectral properties (excitation ~360-380 nm, emission ~440-460 nm). bachem.com
7-amino-4-methyl-2-quinolinone (AMeq): A highly fluorescent marker used to create substrates with high affinity for enzymes like prolyl oligopeptidase. nih.gov
Pyranine Derivatives (HPTS): These can be engineered into substrates and are noted for high quantum yields, large Stokes shifts, and excellent water solubility. google.com
Table 2: Comparison of Fluorogenic Reporter Groups
| Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Key Advantages |
| 4-Methoxy-β-Naphthylamine (4MβNA) | 335-350 bachem.com | 410-440 bachem.com | Established and validated for DPP-IV assays. researchgate.net |
| 7-amido-4-methylcoumarin (AMC) | 360-380 bachem.com | 440-460 bachem.com | High quantum yield, pH-insensitivity at physiological pH. bachem.com |
| 7-amino-4-methyl-2-quinolinone (AMeq) | 360 nih.gov | 430 nih.gov | Used for creating high-affinity dipeptide substrates. nih.gov |
| N-Methyl-anthraniloyl (N-Me-Abz) | 340-360 bachem.com | 440-450 bachem.com | Often used in FRET-based probes with a quencher. bachem.com |
While fluorogenic substrates measure enzyme turnover, Activity-Based Probes (ABPs) are designed to form a stable, covalent bond with the active site of a target enzyme. nih.gov This allows for the direct labeling, visualization, and isolation of active enzyme populations from complex biological samples.
To convert the Gly-Pro substrate into an ABP for DPP-IV, two key modifications would be necessary:
Addition of a "Warhead": The 4-methoxy-beta-naphthylamide group would be replaced by or appended with a reactive group (a warhead). For a serine protease like DPP-IV, this could be an electrophilic trap such as a fluorophosphonate or a vinyl sulfone, which would covalently react with the catalytic serine residue in the active site.
Inclusion of a Reporter Tag: A reporter tag, such as biotin (B1667282) for affinity purification or a robust fluorophore for imaging, is attached to the probe, often via a linker. Naphthalimide derivatives, known for their favorable photophysical properties, could serve as the fluorescent reporter in such a construct. mit.edu
The Gly-Pro sequence would act as the specificity element, guiding the ABP to the active site of DPP-IV. Upon binding, the warhead would react with the enzyme, creating a permanent, labeled enzyme-probe complex. This approach distinguishes active enzymes from their inactive or zymogen forms, providing a more accurate snapshot of functional proteomics. nih.govnih.gov
Q & A
Q. What is the primary application of Gly-Pro 4-methoxy-β-naphthylamide in enzymatic assays?
Gly-Pro 4-methoxy-β-naphthylamide is widely used as a chromogenic substrate for detecting dipeptidyl peptidase IV (DPP-IV) activity. The 4-methoxy-β-naphthylamide group releases a fluorescent or colorimetric signal upon enzymatic cleavage, enabling quantification of enzyme kinetics. This substrate is particularly effective for studying enzymes in Neisseria gonorrhoeae and human fibroblast models due to its specificity for glycyl-prolyl aminopeptidase .
Q. How is Gly-Pro 4-methoxy-β-naphthylamide synthesized and characterized for purity?
Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, followed by purification via reverse-phase HPLC. Characterization includes LC-MS for molecular weight verification and NMR for structural confirmation. Purity is assessed using high-resolution chromatographic methods (e.g., ≥95% by HPLC). For novel derivatives, elemental analysis and X-ray crystallography may supplement identity confirmation .
Q. What analytical methods are recommended for quantifying Gly-Pro 4-methoxy-β-naphthylamide in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. For example, a validated method using solid-phase extraction (SPE) with C18 cartridges and detection at λ=320 nm (for naphthylamide derivatives) can achieve quantification limits of 0.1–10 ng/mL in plasma or urine .
Advanced Research Questions
Q. How do experimental conditions (e.g., pH, temperature) influence the kinetic parameters of DPP-IV when using Gly-Pro 4-methoxy-β-naphthylamide?
DPP-IV activity is pH-dependent, with optimal activity observed at pH 7.4–8.0. Elevated temperatures (>37°C) may denature the enzyme, reducing kcat values. Competitive inhibition studies using Ile-Pro-Ile (Diprotin A) can validate substrate specificity. Data contradictions may arise from buffer composition (e.g., Tris vs. phosphate) or ionic strength, necessitating rigorous standardization .
Q. What mechanisms explain the rapid absorption of Gly-Pro dipeptides derived from Gly-Pro 4-methoxy-β-naphthylamide in vivo?
Gly-Pro exhibits high resistance to intestinal proteases and efficient transport via peptide transporter 1 (PEPT1). In Sprague-Dawley rat models, plasma concentrations peak within 15–30 minutes post-administration. Its small molecular size (MW 202.2 Da) enhances bioavailability compared to tripeptides like Gly-Pro-Hyp, as shown in collagen hydrolysate studies .
Q. How can conflicting data on Gly-Pro 4-methoxy-β-naphthylamide’s role in fibroblast activation be resolved?
Discrepancies may stem from differences in cell lines (e.g., HDF vs. NIH/3T3), assay endpoints (e.g., procollagen synthesis vs. MMP-1 inhibition), or peptide stability in culture media. Use of isotopically labeled Gly-Pro (e.g., <sup>13</sup>C-Pro) in tracer studies can clarify metabolic pathways and receptor interactions .
Methodological Challenges and Solutions
Q. What strategies optimize the use of Gly-Pro 4-methoxy-β-naphthylamide in high-throughput screening (HTS)?
- Automation: Use robotic liquid handlers for consistent substrate dispensing.
- Signal normalization: Include internal controls (e.g., 4-methoxy-β-naphthol standards) to correct for plate-reader variability.
- Interference mitigation: Pre-treat samples with protease inhibitors to prevent nonspecific hydrolysis .
Q. How should researchers address batch-to-batch variability in synthetic Gly-Pro 4-methoxy-β-naphthylamide?
Implement quality control (QC) protocols:
- HPLC-UV purity checks (λ=254 nm).
- Enzymatic validation: Compare kinetic parameters (Km, Vmax) across batches using standardized DPP-IV assays.
- Stability testing: Monitor degradation under storage conditions (-20°C vs. lyophilized) .
Data Interpretation and Reproducibility
Q. Why do some studies report contradictory effects of Gly-Pro 4-methoxy-β-naphthylamide on skin elasticity?
Variations in administration routes (oral vs. topical), dosage (10–100 mg/kg), and study duration (4–12 weeks) significantly impact outcomes. For example, oral administration in clinical trials shows delayed efficacy (12 weeks) due to systemic absorption kinetics, while in vitro models may overestimate immediate effects .
Q. How can researchers validate the specificity of Gly-Pro 4-methoxy-β-naphthylamide in complex biological systems?
Combine orthogonal approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
